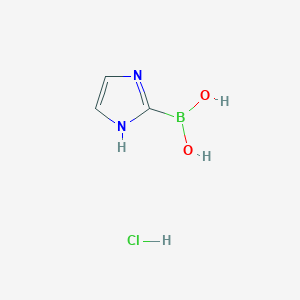
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and neuroscience.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
An efficient asymmetric synthesis method has been developed for potential treatments targeting human papillomavirus infections. This process involves asymmetric reductive amination, demonstrating the utility of related compounds in synthesizing targeted therapeutic agents (Boggs et al., 2007). Additionally, an economical synthesis route for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was detailed, showcasing its relevance in the preparation of structurally complex molecules for further pharmaceutical investigation (Prashad et al., 2006).
Analytical and Forensic Science
In the field of analytical and forensic science, novel psychoactive substances (NPS) including 2,3-dihydro-1H-inden-2-amines have been characterized using NMR spectroscopy. This research aids in the identification of these compounds for forensic and harm-reduction organizations, highlighting the importance of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride and similar molecules in public health contexts (Chapman, 2017).
Pharmacology and Drug Development
A key area of application is in the development of new pharmacological agents. For instance, efficient synthesis and practical resolution methods for key intermediates in the production of pharmaceuticals like cinacalcet hydrochloride have been reported. Such methodologies underscore the relevance of chiral amines in synthesizing active pharmaceutical ingredients with high enantiomeric excess, which is crucial for the therapeutic efficacy and safety of the resulting drugs (Mathad et al., 2011).
Material Science and Ligand Design
The compound and its derivatives find applications in material science, particularly in the design of new ligands for metal complexation. Research into chelating ligands for group 13 metals has been conducted, focusing on the synthesis and characterization of hexadentate (N3O3) tripodal amine phenol ligand complexes. These studies contribute to our understanding of coordination chemistry and the development of novel materials with specific electronic and structural properties (Liu et al., 1993).
Properties
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAUSYFPYPCSD-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)


![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)



![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

